

Spectroscopic Data of Benzo[d]isoxazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzo[d]isoxazol-3-ol

Cat. No.: B1209928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzo[d]isoxazol-3-ol** (CAS No: 21725-69-9). This compound exists in a tautomeric equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one. The spectroscopic data presented herein reflects this equilibrium and provides critical information for the characterization and quality control of this important heterocyclic compound. While a complete set of experimentally verified spectroscopic data for **Benzo[d]isoxazol-3-ol** is not consistently available across all analytical techniques in the public domain, this guide compiles the available data and provides data for a closely related analog to offer a comprehensive analytical profile.

Spectroscopic Data Summary

The following tables summarize the available and analogous spectroscopic data for **Benzo[d]isoxazol-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for **Benzo[d]isoxazol-3-ol** are not readily available in the surveyed literature. However, the data for the sulfur analog, 1,2-Benzisothiazol-3(2H)-one, can provide a valuable reference for the expected chemical shifts and splitting patterns of the aromatic protons and carbons.

Table 1: Analogous ¹H NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one

Chemical Shift (δ) ppm	Multiplicity	Assignment (Aromatic Protons)
8.08	d	H-4
7.65	t	H-6
7.43	t	H-5
8.08	d	H-7
9.64	br s	N-H

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: Analogous ^{13}C NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one

Chemical Shift (δ) ppm	Assignment (Aromatic Carbons)
169.08	C=O
144.89	C-7a
131.65	C-3a
125.24	C-5
Not Reported	C-4
Not Reported	C-6
Not Reported	C-7

Solvent: CDCl_3 , Frequency: 100.40 MHz

Infrared (IR) Spectroscopy

The available IR data for the keto tautomer, 1,2-benzisoxazol-3(2H)-one, provides key insights into the functional groups present.

Table 3: Key IR Absorption Bands for 1,2-benzisoxazol-3(2H)-one[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3497.18	Strong, Sharp	N-H Stretch
1774.95	Strong	C=O Stretch (Lactam)
~1600	Medium	C=C Aromatic Stretch

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Benzo[d]isoxazol-3-ol**.

Table 4: Mass Spectrometry Data for 3-Hydroxy-1,2-benzisoxazole[2]

m/z	Relative Intensity	Assignment
135	High	[M] ⁺ (Molecular Ion)
79	Medium	Fragment
52	Medium	Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to

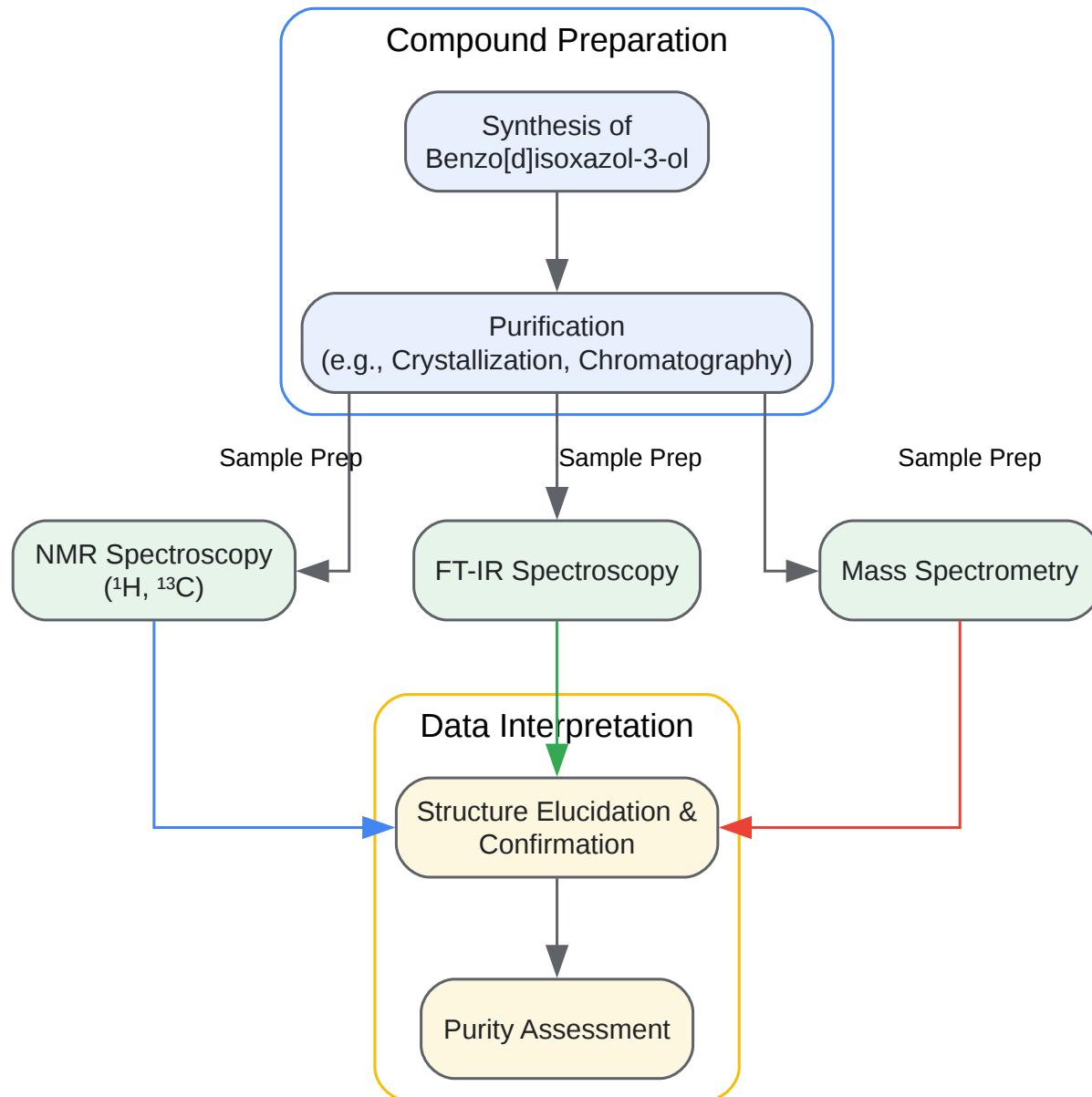
obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)


- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For GC-MS, the sample is introduced via a gas chromatograph.
- Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI mode, a high voltage is applied to a liquid solution to create an aerosol and charged droplets. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Benzo[d]isoxazol-3-ol**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **Benzo[d]isoxazol-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy-1,2-benzisoxazole | C7H5NO2 | CID 210830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Benzo[d]isoxazol-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209928#spectroscopic-data-of-benzo-d-isoxazol-3-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

